![molecular formula C8H6N4O2S B13115498 5-Nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B13115498.png)
5-Nitrobenzo[d]thiazole-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitrobenzo[d]thiazole-2-carboximidamide is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science . The presence of a nitro group and a carboximidamide moiety in the structure of this compound makes it a compound of interest for researchers.
Méthodes De Préparation
The synthesis of 5-Nitrobenzo[d]thiazole-2-carboximidamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate (SDOSS) to form intermediates, which are then further reacted to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
5-Nitrobenzo[d]thiazole-2-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-Nitrobenzo[d]thiazole-2-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential as an antimicrobial and antitumor agent.
Industry: The compound is used in the production of dyes, biocides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Nitrobenzo[d]thiazole-2-carboximidamide involves its interaction with specific molecular targets. For example, in its antimicrobial activity, the compound may inhibit the function of essential enzymes in microbial cells, leading to cell death. The exact molecular pathways involved can vary depending on the specific application and target organism .
Comparaison Avec Des Composés Similaires
5-Nitrobenzo[d]thiazole-2-carboximidamide can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its use in the synthesis of various pharmaceuticals.
6-Nitrobenzothiazole: Studied for its potential antitumor activity.
Benzothiazole-2-carboxylic acid: Used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H6N4O2S |
|---|---|
Poids moléculaire |
222.23 g/mol |
Nom IUPAC |
5-nitro-1,3-benzothiazole-2-carboximidamide |
InChI |
InChI=1S/C8H6N4O2S/c9-7(10)8-11-5-3-4(12(13)14)1-2-6(5)15-8/h1-3H,(H3,9,10) |
Clé InChI |
DYAJJRCUSHVGAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




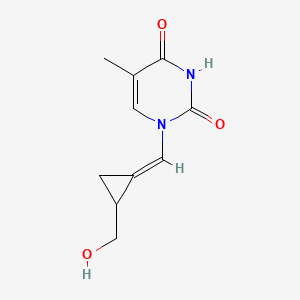
![3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione](/img/structure/B13115427.png)
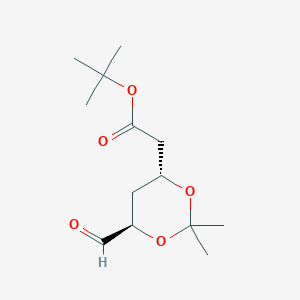
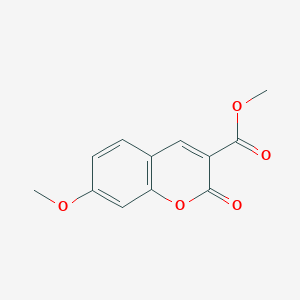
![(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13115446.png)
![7-Aminothiadiazolo[5,4-d]pyrimidine-5-thiol](/img/structure/B13115452.png)
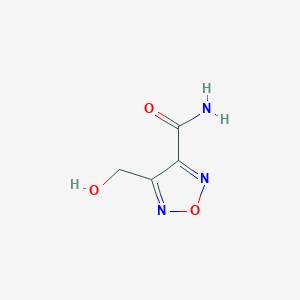
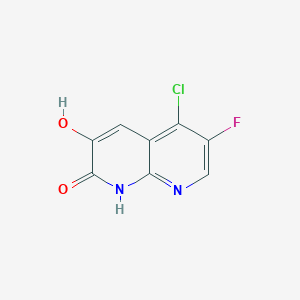

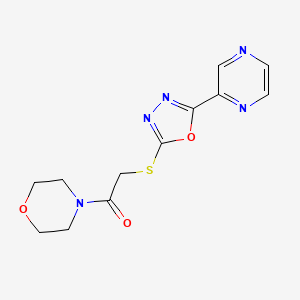
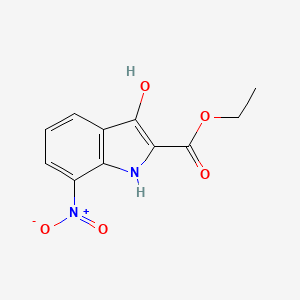
![1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one](/img/structure/B13115491.png)
